molecular formula C17H15NO2 B14117679 3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid

3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid

Cat. No.: B14117679
M. Wt: 265.31 g/mol
InChI Key: FMELYMHOSLTJEH-UHFFFAOYSA-N
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Description

3-(9-Ethyl-9H-carbazol-3-yl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative featuring a carbazole moiety substituted with an ethyl group at the 9-position. The carbazole core is a heterocyclic aromatic system known for its electron-rich properties, making it valuable in organic electronics and medicinal chemistry. The prop-2-enoic acid group introduces a reactive α,β-unsaturated system, enabling conjugation and participation in Michael addition or nucleophilic reactions. This compound is hypothesized to exhibit bioactivity, particularly in anticancer applications, due to structural similarities with other carbazole-based therapeutics .

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

3-(9-ethylcarbazol-3-yl)prop-2-enoic acid

InChI

InChI=1S/C17H15NO2/c1-2-18-15-6-4-3-5-13(15)14-11-12(7-9-16(14)18)8-10-17(19)20/h3-11H,2H2,1H3,(H,19,20)

InChI Key

FMELYMHOSLTJEH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC(=O)O)C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

The synthesis of 3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid typically involves multi-step reactions. One common method includes the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with appropriate reagents under specific conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid involves its interaction with molecular targets through various pathways. Its effects are mediated by its ability to participate in electron transfer reactions, which can influence biological and chemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Table 1: Comparison of Carbazole Derivatives with Modified Substituents
Compound Name Key Structural Features Physicochemical Properties Applications Reference
3-(9-Ethyl-9H-carbazol-3-yl)prop-2-enoic acid Carbazole + α,β-unsaturated carboxylic acid High polarity, solubility in polar solvents Anticancer research, organic electronics Target
Ethyl (2Z)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate Carbazole + cyano + ethyl ester (Z-configuration) Moderate polarity, soluble in organic solvents Organic electronics, anticancer agents
9-Ethylcarbazole-3-carboxaldehyde Carbazole + carboxaldehyde Reactive aldehyde group, moderate solubility Intermediate in organic synthesis
1-(9H-carbazol-9-yl)-3-(dibutylamino)propan-2-ol Carbazole + amino alcohol Enhanced solubility, basic character Medicinal chemistry, materials science

Key Differences :

  • The ethyl ester derivative () lacks the carboxylic acid group, reducing polarity and enhancing compatibility with organic matrices in electronics. Its Z-configuration influences steric interactions and reactivity.
  • The carboxaldehyde analog () replaces the acid with an aldehyde, enabling nucleophilic additions but limiting applications in biological systems due to instability.
  • The amino alcohol derivative () introduces a basic nitrogen, improving solubility and enabling protonation-dependent biological interactions.

Heterocyclic System Variations

Table 2: Comparison with α,β-Unsaturated Carboxylic Acids Featuring Different Aromatic Systems
Compound Name Aromatic System Key Functional Groups Bioactivity Reference
3-(9-Ethyl-9H-carbazol-3-yl)prop-2-enoic acid Carbazole α,β-unsaturated carboxylic acid Anticancer (hypothesized) Target
3-(5-Carbamoylthiophen-2-yl)prop-2-enoic acid Thiophene + carbamoyl α,β-unsaturated carboxylic acid Anticancer, antimicrobial
3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid Pyrimidine α,β-unsaturated carboxylic acid Enzyme inhibition, antiviral

Key Differences :

  • The thiophene-based analog () replaces carbazole with a sulfur-containing heterocycle, altering electronic properties and enhancing lipophilicity for membrane penetration.
  • The pyrimidine derivative introduces a nitrogen-rich ring, enabling hydrogen bonding with biological targets like enzymes.

Physicochemical and Spectroscopic Properties

Property 3-(9-Ethyl-9H-carbazol-3-yl)prop-2-enoic acid Ethyl Ester Analog () Thiophene Analog ()
Molecular Weight ~318 g/mol (estimated) 318.37 g/mol ~285 g/mol
Solubility Polar solvents (DMSO, methanol) Organic solvents (CHCl₃, acetone) DMSO, ethanol
UV-Vis Absorption λmax ~350 nm (carbazole π→π*) λmax ~340 nm λmax ~330 nm (thiophene)
Stability Acid-sensitive Stable under standard conditions pH-dependent degradation

Biological Activity

3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid is a derivative of carbazole, a compound known for its diverse biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid can be described as follows:

C17H17NO2\text{C}_{17}\text{H}_{17}\text{N}\text{O}_2

This compound features a prop-2-enoic acid moiety attached to a 9-ethylcarbazole framework, which contributes to its unique reactivity and biological profile.

Antitumor Activity

Research indicates that carbazole derivatives, including 3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid, exhibit significant antitumor properties. A study demonstrated that similar carbazole derivatives can inhibit the growth of melanoma cells by inducing apoptosis through the activation of caspases .

Mechanism of Action:

  • Apoptosis Induction: The compound enhances caspase activity, leading to increased cell death in tumor cells.
  • Selective Toxicity: It shows preferential toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.

Antimicrobial Activity

The antimicrobial potential of 3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid has been explored through various studies. Compounds with similar structures have been reported to possess activity against both bacterial and fungal pathogens. For instance, derivatives have shown promising results against resistant strains of bacteria .

Research Findings:

  • In Vitro Studies: Several carbazole derivatives demonstrated significant antimicrobial effects in laboratory settings.
  • Minimum Inhibitory Concentration (MIC): The MIC values were determined for various pathogens, indicating the effectiveness of these compounds.

Anti-inflammatory Properties

Carbazole derivatives are also noted for their anti-inflammatory effects. Studies have shown that these compounds can modulate inflammatory pathways, potentially making them useful in treating conditions characterized by chronic inflammation .

Mechanism:

  • Cytokine Modulation: The compound may reduce the production of pro-inflammatory cytokines.
  • Inhibition of Inflammatory Pathways: It can interfere with signaling pathways involved in inflammation.

Case Study 1: Melanoma Treatment

A notable study evaluated the effects of a carbazole derivative on melanoma cells. The compound was found to significantly inhibit cell proliferation and promote apoptosis in vitro and in vivo without affecting normal melanocytes .

Case Study 2: Antimicrobial Efficacy

In another study, researchers synthesized various carbazole derivatives to assess their antimicrobial properties. The results indicated that certain derivatives exhibited strong activity against multi-drug resistant bacteria, highlighting their potential as new antimicrobial agents .

Data Table

Biological ActivityObserved EffectReference
AntitumorInduces apoptosis in melanoma cells
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryReduces pro-inflammatory cytokines

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